molecular formula C10H17N3O2S B3021752 4-amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide CAS No. 77837-46-8

4-amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide

Cat. No.: B3021752
CAS No.: 77837-46-8
M. Wt: 243.33 g/mol
InChI Key: HERALKCUSVEQOM-UHFFFAOYSA-N
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Scientific Research Applications

4-amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: As a potential therapeutic agent due to its biological activity.

    Industry: In the development of new materials and chemical processes

Safety and Hazards

  • Hazard Statements : The compound poses certain hazards, including H302 (harmful if swallowed) , H315 (causes skin irritation) , H319 (causes serious eye irritation) , and H335 (may cause respiratory irritation) .
  • MSDS : For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Mechanism of Action

Target of Action

The primary target of 4-Amino-N-(2-(dimethylamino)ethyl)benzenesulfonamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

They bind to the enzyme and prevent it from catalyzing the conversion of carbon dioxide to bicarbonate and protons .

Biochemical Pathways

The inhibition of Carbonic Anhydrase 2 by 4-Amino-N-(2-(dimethylamino)ethyl)benzenesulfonamide can affect various biochemical pathways. Carbonic anhydrase plays a crucial role in maintaining acid-base balance in the body, participating in transport of carbon dioxide from tissues to lungs. Inhibition of this enzyme can disrupt these processes .

Pharmacokinetics

Like other sulfonamides, it is likely to be well absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of 4-Amino-N-(2-(dimethylamino)ethyl)benzenesulfonamide’s action would primarily be the result of inhibited carbonic anhydrase activity. This could lead to a decrease in the rate of carbon dioxide transport from tissues to the lungs and a disruption in the acid-base balance in the body .

Action Environment

Environmental factors such as pH and temperature can influence the action, efficacy, and stability of 4-Amino-N-(2-(dimethylamino)ethyl)benzenesulfonamide. For instance, extreme pH values could affect the ionization state of the compound, potentially impacting its absorption and distribution. Similarly, high temperatures could lead to degradation of the compound, reducing its efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide typically involves the reaction of 4-nitrobenzenesulfonamide with 2-(dimethylamino)ethylamine under reducing conditions. The nitro group is reduced to an amino group, resulting in the formation of the desired compound . The reaction conditions often include the use of a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide is unique due to its specific structure, which allows it to interact with carbonic anhydrase IX selectively. This selectivity makes it a valuable compound in the development of targeted cancer therapies .

Properties

IUPAC Name

4-amino-N-[2-(dimethylamino)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2S/c1-13(2)8-7-12-16(14,15)10-5-3-9(11)4-6-10/h3-6,12H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HERALKCUSVEQOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNS(=O)(=O)C1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00162632
Record name Sulfanilamide, N(sup 1)-(2-(dimethylamino)ethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00162632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77837-46-8, 14417-12-0
Record name 4-Amino-N-[2-(dimethylamino)ethyl]benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77837-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfanilamide, N(sup 1)-(2-(dimethylamino)ethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014417120
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfanilamide, N(sup 1)-(2-(dimethylamino)ethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00162632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5.26 g sulphanilic acid fluoride and 16.5 ml of N,N-dimethyl-ethylenediamine are stirred for 4 hours at 100° C., then dissolved in ethyl acetate and extracted three times with saline solution. The residue obtained by evaporation of the organic phase is crystallised from diethyl ether and dried at 60° C.
Quantity
5.26 g
Type
reactant
Reaction Step One
Quantity
16.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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